N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-3-methylbenzamide
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Overview
Description
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-3-methylbenzamide is a complex organic compound characterized by its unique structure, which includes an isoindoline moiety and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-3-methylbenzamide typically involves the condensation of an aromatic primary amine with a suitable aldehyde or ketone, followed by cyclization and functional group modifications. One common method involves the reaction of 3-aminoisoindoline with 3-methylbenzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-3-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- **N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-benzamide
- **N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-4-methylbenzamide
- **N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-methylbenzamide
Uniqueness
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-3-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methyl group on the benzamide moiety can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-3-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-10-5-4-6-11(9-10)16(21)20-19-15-13-8-3-2-7-12(13)14(17)18-15/h2-9H,1H3,(H,20,21)(H2,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDSPKCEGFMYJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN=C2C3=CC=CC=C3C(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N/N=C\2/C3=CC=CC=C3C(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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